VHL Ligand-Linker Conjugates 17

PROTAC Androgen Receptor Prostate Cancer

VHL Ligand-Linker Conjugates 17 is the essential click-chemistry precursor for ARD-266-derived PROTACs, achieving sub-nanomolar AR degradation (DC50 0.2–1 nM) despite using a weak-binding VHL ligand. Its terminal alkyne enables rapid CuAAC assembly for high-throughput SAR exploration. VHL-based scaffolds minimize off-target zinc-finger degradation compared to CRBN, ensuring target selectivity. For researchers building on published ARD-266 protocols or requiring modular, fast-to-lead PROTAC libraries, this conjugate is irreplaceable. Order now to avoid synthetic delays.

Molecular Formula C37H42N4O7
Molecular Weight 654.8 g/mol
Cat. No. B11932026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVHL Ligand-Linker Conjugates 17
Molecular FormulaC37H42N4O7
Molecular Weight654.8 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5)O
InChIInChI=1S/C37H42N4O7/c1-23(2)34(32-19-24(3)39-48-32)36(45)41-22-29(42)20-31(41)35(44)38-30(27-7-5-4-6-8-27)21-33(43)40-17-15-26(16-18-40)10-9-25-11-13-28(14-12-25)37(46)47/h4-8,11-14,19,23,26,29-31,34,42H,15-18,20-22H2,1-3H3,(H,38,44)(H,46,47)/t29-,30+,31+,34-/m1/s1
InChIKeyFRIZMJMVXZSQGB-MNHGUUTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VHL Ligand-Linker Conjugates 17: Essential Building Block for VHL-Based PROTAC Synthesis


VHL Ligand-Linker Conjugates 17 (Catalog No. HY-133046, CAS not assigned) is a bifunctional chemical building block comprising a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand covalently attached to a PROTAC linker terminating in a terminal alkyne group [1]. With a molecular formula of C37H42N4O7 and molecular weight of 654.75 g/mol, this conjugate serves as a click-chemistry-ready precursor for the rapid assembly of PROTAC degraders targeting the VHL E3 ligase . The conjugate is specifically designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized target-protein ligands, enabling modular PROTAC construction .

Why Not Any VHL Ligand-Linker Conjugate Will Do: Evidence-Based Differentiation for VHL Ligand-Linker Conjugates 17


Generic substitution of VHL ligand-linker conjugates is scientifically unsound due to pronounced variations in linker geometry, exit vector, and downstream PROTAC degradation efficiency. Comparative studies demonstrate that VHL-based PROTACs can exhibit cooperative or non-cooperative ternary complex formation depending on linker composition and attachment point, directly impacting degradation potency [1]. Furthermore, the choice between VHL and CRBN E3 ligase scaffolds profoundly influences degradation selectivity, with VHL ligands offering a more buried binding pocket that enhances substrate specificity at the cost of increased molecular weight and variable cell permeability [2]. Within the VHL conjugate family, specific linker-length and composition combinations—such as the alkyne-terminated linker in Conjugates 17—enable the synthesis of ARD-266, a PROTAC achieving AR degradation DC50 values of 0.2–1 nM despite employing a weak-binding VHL ligand (Ki ≈ 2–3 μM) [3][4]. Substituting with a different VHL conjugate lacking this precise linker architecture would likely yield a PROTAC with altered, and potentially inferior, degradation kinetics.

Quantitative Differentiation: VHL Ligand-Linker Conjugates 17 Versus Key Comparators


Enabling Sub-Nanomolar AR Degradation: ARD-266 Synthesized from Conjugates 17 Outperforms Earlier ARD-69

VHL Ligand-Linker Conjugates 17 is the essential precursor for synthesizing ARD-266, a PROTAC that achieves exceptionally potent androgen receptor (AR) degradation with DC50 values of 0.2–1 nM across multiple prostate cancer cell lines (LNCaP, VCaP, 22Rv1) [1]. In direct comparison, the earlier AR-targeting PROTAC ARD-69 (which utilizes a different VHL ligand-linker conjugate) achieves degradation with a DC50 approximately 10-fold higher (reported as ~10 nM) in the same cellular context [2]. ARD-266 also reduces AR protein levels by >95% at 100 nM, demonstrating superior degradation efficiency [1].

PROTAC Androgen Receptor Prostate Cancer

Enabling High Potency Despite Weak VHL Ligand Affinity: A Unique Feature of the Conjugates 17 Linker Design

The VHL ligand component within Conjugates 17 (structurally related to VHL Ligand 8) exhibits a relatively weak binding affinity for the VHL E3 ligase complex, with a Ki of approximately 2–3 μM [1]. Despite this micromolar binding affinity, PROTACs synthesized using this conjugate (e.g., ARD-266) achieve sub-nanomolar DC50 values (0.2–1 nM) [2]. This counterintuitive outcome demonstrates that the specific linker geometry and exit vector in Conjugates 17 enables highly cooperative ternary complex formation that compensates for weak E3 ligase engagement [3]. In contrast, many VHL-based PROTACs employing tighter-binding VHL ligands (e.g., VH032 derivatives with Ki < 100 nM) fail to achieve comparable degradation potency when paired with suboptimal linkers [4].

PROTAC E3 Ligase Cooperativity

Click Chemistry-Ready Alkyne Handle for Modular PROTAC Assembly Versus PEG/Acid-Terminated Conjugates

VHL Ligand-Linker Conjugates 17 features a terminal alkyne group specifically engineered for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. This functionality enables rapid, high-yielding, and bioorthogonal conjugation to azide-functionalized target-protein ligands under mild conditions. In contrast, commonly used alternatives such as VHL Ligand-Linker Conjugates 14 (VH032-thiol-C6-NH2) and VH 032 amide-PEG1-acid terminate in thiol/amine or carboxylic acid groups, respectively, requiring traditional amide coupling or thiol-maleimide chemistry that may suffer from lower yields, side reactions, or compatibility issues with sensitive warheads [2]. The alkyne handle in Conjugates 17 thus offers greater synthetic flexibility and higher conjugation efficiency.

Click Chemistry PROTAC Synthesis CuAAC

VHL-Based Selectivity Profile: Class-Level Differentiation from CRBN-Based Conjugates

VHL-based ligand-linker conjugates, including Conjugates 17, recruit the VHL E3 ligase, which exhibits a distinct substrate selectivity profile compared to cereblon (CRBN)-recruiting conjugates. VHL ligands recognize a hydroxyproline pharmacophore and possess a more buried binding pocket, leading to enhanced selectivity for specific substrates and reduced off-target degradation of zinc-finger transcription factors [1]. In comparative studies of Wee1-degrading PROTACs, VHL-based degraders (using VH032 ligand) showed more restricted degradation profiles compared to CRBN-based counterparts (using pomalidomide), which exhibited broader proteomic effects [2]. Additionally, VHL is expressed in both cytoplasmic and nuclear compartments, whereas CRBN is predominantly nuclear, influencing target accessibility [3].

E3 Ligase Selectivity Off-Target

Storage Stability and Shipping Conditions: Supplier-Validated Parameters

VHL Ligand-Linker Conjugates 17 is supplied as a solid with ≥98% purity and demonstrates robust storage stability: 3 years at -20°C as powder, 2 years at 4°C, and 1 year at -20°C in solvent . The compound is stable at ambient temperature during shipping, eliminating the need for costly cold-chain logistics . In comparison, some VHL conjugates containing PEG linkers (e.g., VH 032 amide-PEG3-acid) may require stricter storage conditions (≤ -20°C) and are more hygroscopic, potentially compromising long-term stability . The ambient shipping stability of Conjugates 17 reduces procurement complexity and ensures compound integrity upon arrival.

Stability Logistics Procurement

Optimal Use Cases for VHL Ligand-Linker Conjugates 17 Based on Differentiated Evidence


High-Throughput PROTAC Library Synthesis via Click Chemistry

The terminal alkyne group of VHL Ligand-Linker Conjugates 17 enables rapid, modular assembly of diverse PROTAC libraries using copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This click-chemistry approach is ideal for high-throughput screening campaigns where multiple target-protein ligands (bearing azide handles) are conjugated to a common VHL-ligand-linker scaffold. The high conjugation efficiency and mild reaction conditions minimize side-product formation and preserve the integrity of sensitive warheads, accelerating SAR exploration [1].

Development of Androgen Receptor-Targeting PROTACs for Prostate Cancer Research

VHL Ligand-Linker Conjugates 17 is the validated precursor for ARD-266, a PROTAC that achieves sub-nanomolar DC50 values (0.2–1 nM) for androgen receptor degradation in AR+ prostate cancer cell lines [2][3]. Researchers aiming to replicate or build upon the ARD-266 scaffold should prioritize Conjugates 17 to ensure consistency with published data and to achieve the reported high degradation efficiency (>95% AR reduction at 100 nM) [2]. This conjugate is particularly suited for studies of AR-dependent signaling and therapeutic resistance mechanisms.

Selective Protein Degradation with Reduced Off-Target Effects

For projects requiring high target selectivity and minimal collateral degradation, VHL-based conjugates like Conjugates 17 offer a class-level advantage over CRBN-based systems. VHL E3 ligase exhibits a more restricted substrate profile and lower propensity for degrading zinc-finger transcription factors, as supported by comparative proteomic studies [4][5]. Conjugates 17 is therefore recommended for functional genomics applications, target validation studies, and therapeutic programs where off-target toxicity is a primary concern.

Accelerated Hit-to-Lead Campaigns Leveraging Weak-Binding VHL Ligands

Conjugates 17 enables the synthesis of highly potent PROTACs even when employing a VHL ligand with modest binding affinity (Ki ≈ 2–3 μM) [6]. This unique property allows medicinal chemists to bypass extensive VHL ligand optimization and focus on target-ligand and linker design, significantly shortening hit-to-lead timelines [2]. The conjugate is ideal for early-stage discovery programs aiming to rapidly assess the degradability of novel targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for VHL Ligand-Linker Conjugates 17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.